2-Isopropyl-4-pentenenitrile
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Overview
Description
2-Isopropyl-4-pentenenitrile is an organic compound with the molecular formula C8H13N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-pentenenitrile can be achieved through several methods. One common approach involves the reaction of isopropyl bromide with 4-pentenenitrile in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and scale up the process. This method allows for better control over reaction parameters and can lead to higher efficiency and lower production costs .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-pentenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-4-pentenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-pentenenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
4-Pentenenitrile: Similar in structure but lacks the isopropyl group.
3-Hydroxy-4-pentenenitrile: Contains a hydroxyl group, making it more reactive in certain conditions.
3-Butenenitrile: Shorter carbon chain, leading to different reactivity and applications.
Uniqueness
2-Isopropyl-4-pentenenitrile is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .
Properties
Molecular Formula |
C8H13N |
---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-propan-2-ylpent-4-enenitrile |
InChI |
InChI=1S/C8H13N/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5H2,2-3H3 |
InChI Key |
GCYXENIDWBJJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C)C#N |
Origin of Product |
United States |
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